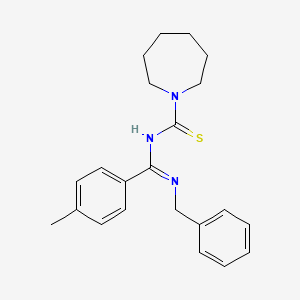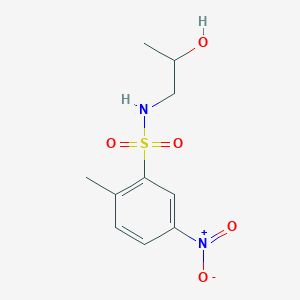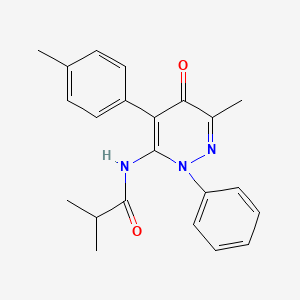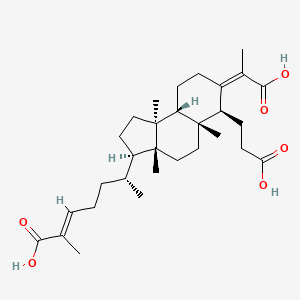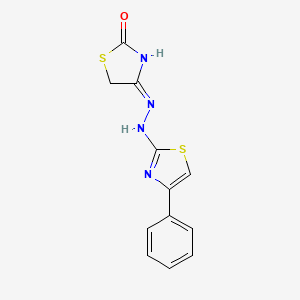
(E)-4-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)thiazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)thiazolidin-2-one is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidinone ring fused with a phenylthiazole moiety, contributes to its distinctive chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)thiazolidin-2-one typically involves the condensation of 4-phenylthiazol-2(3H)-ylidene hydrazine with thiazolidin-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)thiazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
(E)-4-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)thiazolidin-2-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-4-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)thiazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interfere with cellular pathways by modulating the expression of certain genes or proteins.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidin-2-one: A simpler analog with similar core structure but lacking the phenylthiazole moiety.
4-Phenylthiazole: Another related compound with a phenylthiazole structure but without the thiazolidinone ring.
Uniqueness
(E)-4-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)thiazolidin-2-one is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler analogs.
Propiedades
Fórmula molecular |
C12H10N4OS2 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
(4E)-4-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C12H10N4OS2/c17-12-14-10(7-19-12)15-16-11-13-9(6-18-11)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,16)(H,14,15,17) |
Clave InChI |
IBVHPBLFEJBNKE-UHFFFAOYSA-N |
SMILES isomérico |
C1/C(=N\NC2=NC(=CS2)C3=CC=CC=C3)/NC(=O)S1 |
SMILES canónico |
C1C(=NNC2=NC(=CS2)C3=CC=CC=C3)NC(=O)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


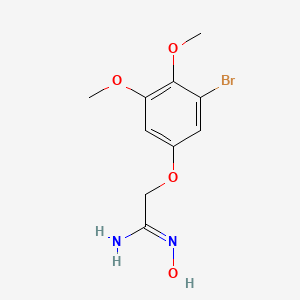

![8-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14870401.png)
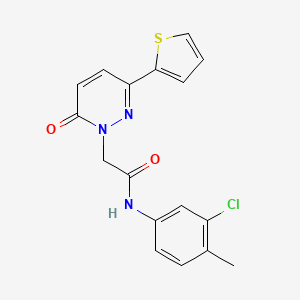
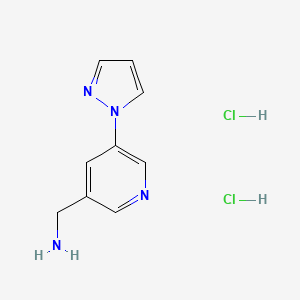
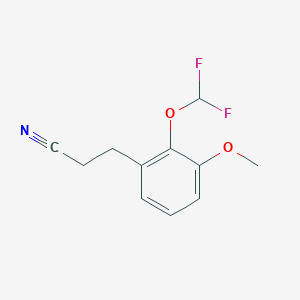
![Ethyl 4-cyano-3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B14870418.png)


![2-Methyl-2-azaspiro[4.5]decan-6-one hydrochloride](/img/structure/B14870450.png)
